N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Overview
Description
“N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide” is a chemical compound with the molecular formula C16H19NO3S . It has an average mass of 305.392 Da and a monoisotopic mass of 305.108551 Da . It has two defined stereocentres .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring attached to a hydroxypropan-2-yl group, which is further attached to a methylacetamide group . The compound has two stereocentres .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 486.6±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It has an enthalpy of vaporization of 79.2±3.0 kJ/mol and a flash point of 248.1±31.5 °C . The compound has a molar refractivity of 83.9±0.4 cm3, and it accepts 4 hydrogen bonds and donates 2 . It has 5 freely rotating bonds .Scientific Research Applications
Medicinal Chemistry
N-Acetylephedrine, due to its structural similarity to ephedrine, has potential applications in medicinal chemistry. It could serve as a precursor or an intermediate in the synthesis of various pharmacologically active compounds. Its chiral nature and functional groups make it a valuable chiral building block for the synthesis of stereochemically complex molecules .
Neuroscience
In neuroscience, compounds like N-Acetylephedrine could be explored for their neuroprotective properties. Research on similar structures has shown potential in the treatment of neurodegenerative diseases, suggesting that N-Acetylephedrine might also contribute to this field by influencing neurotransmitter systems or protecting neuronal integrity .
Biochemistry
N-Acetylephedrine’s role in biochemistry could be significant due to its potential influence on metabolic pathways. As a derivative of ephedrine, it may interact with enzymes and receptors involved in energy metabolism and thermogenesis, which could be valuable for studies on metabolism and weight regulation .
Pharmacology
The pharmacological applications of N-Acetylephedrine are vast. It could be used to study its effects on various physiological systems, such as the cardiovascular or respiratory systems, given its structural relation to known sympathomimetic agents .
Industrial Applications
In the industrial sector, N-Acetylephedrine could be utilized in the synthesis of fine chemicals or as a reference compound in analytical methods. Its stable structure makes it suitable for use as a standard in chromatographic analysis .
Environmental Impact
Research into the environmental impact of chemical compounds is crucial. N-Acetylephedrine, like other chemicals, must be studied for its environmental fate, including its biodegradability, potential bioaccumulation, and effects on ecosystems .
Mechanism of Action
Target of Action
N-Acetylephedrine is an acetylated derivative of the α- and β-Adrenergic agonist Ephedrine . The primary targets of N-Acetylephedrine are likely to be similar to those of Ephedrine, which are the α and β adrenergic receptors .
Mode of Action
Ephedrine’s principal action mechanism relies on its direct adrenergic actions as well as an indirect role that involves the release of epinephrine and norepinephrine, thus increasing the activity of epinephrine and norepinephrine at the postsynaptic α and β receptors .
Pharmacokinetics
Ephedrine is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Given its similarity to ephedrine, it may have similar effects, such as increased heart rate, bronchial muscle relaxation, and central nervous system stimulation .
properties
IUPAC Name |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGMTCKULVMTDB-CABZTGNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177257 | |
Record name | N-Acetylephedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |
CAS RN |
2272-83-5 | |
Record name | N-Acetylephedrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002272835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylephedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-Acetylephedrine compare to ephedrine in terms of its effect on blood pressure?
A1: N-Acetylephedrine exhibits a significantly weaker effect on blood pressure compared to its parent compound, ephedrine. Research indicates that while ephedrine demonstrates a potency of 0.23 relative to adrenaline (assigned a potency of 100), N-acetylephedrine's potency is significantly lower at 0.01. [, ] This suggests that N-acetylation significantly reduces the sympathomimetic activity of ephedrine. []
Q2: Does N-acetylation always lead to a decrease in pharmacological activity for sympathomimetic amines?
A2: While N-acetylation generally reduces or even reverses the effects of the parent compound, the impact of acetylation on sympathomimetic amines can vary depending on the specific site of acetylation. For instance, while N-acetyl derivatives consistently showed reduced toxicity and often reversed the effects of the parent compound, O-acetyl derivatives, except for O-diacetylphenylephrine, exhibited higher toxicity. [] This highlights the importance of considering both the type and position of chemical modifications when evaluating the structure-activity relationship.
Q3: What is the impact of N-acetylephedrine on locomotor activity in mice compared to ephedrine?
A3: While ephedrine has been observed to increase locomotor activity in mice, its N-acetylated derivative, N-acetylephedrine, demonstrates the opposite effect. [] This suggests that N-acetylation can drastically alter the pharmacological profile of sympathomimetic amines, leading to a loss or even reversal of activity in certain cases.
Q4: Are there any known crystallographic studies on N-acetylephedrine?
A5: While the provided abstracts do not contain specific details about crystallographic data for N-acetylephedrine, one study mentions investigating the crystal structures of N-acetylephedrine along with ephedrone (methcathinone) hydrochloride and N-acetylephedrone. [] This suggests that crystallographic data for N-acetylephedrine might be available in the full text of the cited research article.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.